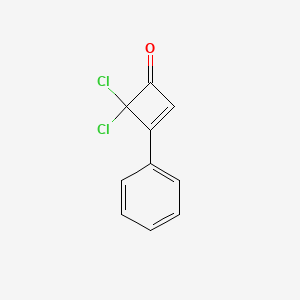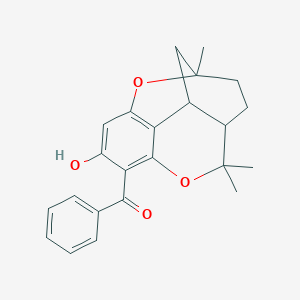![molecular formula C17H20N6O4 B12044760 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-58-6](/img/structure/B12044760.png)
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purine derivatives. It’s a complex organic molecule with intriguing properties. Let’s explore further.
Vorbereitungsmethoden
Synthetic Routes::
Hydrazine Derivatization: The compound can be synthesized by reacting a hydrazine derivative (such as hydrazine hydrate) with a suitable purine precursor. The hydrazine group is essential for the formation of the central hydrazino moiety.
Condensation Reaction: The key step involves condensation between the hydrazine group and the aldehyde or ketone functionality present in the precursor. This forms the central hydrazone linkage.
Substitution and Cyclization: Further reactions lead to cyclization, resulting in the fused purine ring system.
Industrial Production:: Industrial-scale production typically involves multi-step processes, carefully optimized for yield and purity. These methods are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the hydrazone functionality or other substituents.
Substitution: Substitution reactions at the purine ring positions are possible.
Tautomerization: The compound can exist in different tautomeric forms due to proton shifts.
Hydrazine Hydrate: Used for hydrazone formation.
Aldehydes/Ketones: Reactants for condensation.
Acids/Bases: Control tautomeric equilibrium.
Oxidizing/Reducing Agents: Modify functional groups.
Major Products:: The major product is the fully cyclized compound, which retains the hydrazone linkage and the purine ring system.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Biological Studies: Probes molecular interactions due to its unique structure.
Industry: May serve as a precursor for pharmaceuticals or specialty chemicals.
Wirkmechanismus
The exact mechanism remains an active area of research. its hydrazone functionality suggests potential interactions with enzymes, receptors, or nucleic acids. Further studies are needed to elucidate specific targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same substituents, related hydrazone-containing purines exist. Notable examples include 1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione and 7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione .
: Example reference. : Another example reference.
Eigenschaften
CAS-Nummer |
478253-58-6 |
|---|---|
Molekularformel |
C17H20N6O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-10(11-4-6-12(27-3)7-5-11)20-21-16-18-14-13(23(16)8-9-24)15(25)19-17(26)22(14)2/h4-7,24H,8-9H2,1-3H3,(H,18,21)(H,19,25,26)/b20-10+ |
InChI-Schlüssel |
VUXYJKIJOPHVTJ-KEBDBYFISA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12044694.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)

![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12044735.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)

